

Pipemidic acid mechanism of action DNA gyrase inhibition

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Compound Focus: Pipemidic Acid

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Mechanism of Action: DNA Gyrase Inhibition

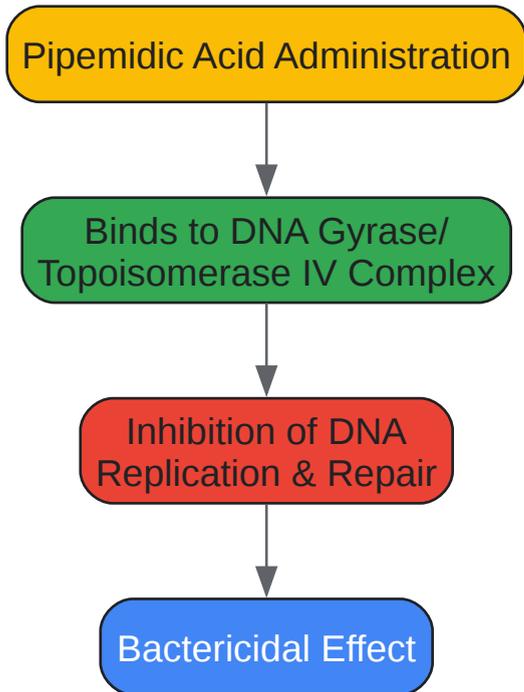
Pipemidic acid functions as a **bacterial topoisomerase inhibitor** [1]. Its primary mechanism involves inhibiting the bacterial enzymes **DNA gyrase** (also known as topoisomerase II) and **topoisomerase IV** [1].

- Enzyme Function:** DNA gyrase introduces negative supercoils into DNA, crucial for DNA packing and replication. Topoisomerase IV separates interlinked daughter chromosomes after DNA replication [2].
- Inhibition Consequence:** By inhibiting these enzymes, **pipemidic acid** causes damage to the bacterial DNA, leading to bacterial cell death [1]. It is, therefore, considered a **bactericidal** compound [1].

The table below summarizes the core mechanism:

Aspect	Description
Drug Class	Quinolone antibiotic (pyridopyrimidine subclass) [3] [1]
Molecular Target	DNA gyrase (Topoisomerase II) and Topoisomerase IV [1]
Primary Effect	Inhibition of bacterial DNA synthesis [1]
Cellular Outcome	Bactericidal [1]

The following diagram illustrates the conceptual workflow of how **pipemidic acid** inhibition leads to bacterial cell death.



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Quantitative Antimicrobial Activity

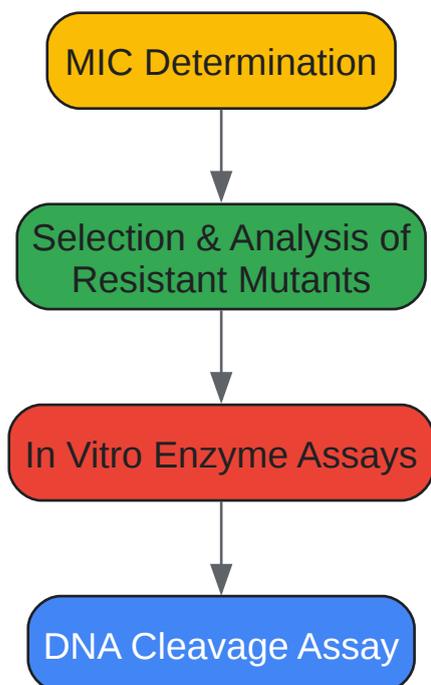
The antibacterial activity of **pipemidic acid** is particularly strong against Gram-negative bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for **pipemidic acid** and its modern derivatives against common pathogens.

Bacterial Strain	Pipemidic Acid MIC ($\mu\text{g/ml}$)	New Pipemidic Acid Derivatives MIC Range ($\mu\text{g/ml}$)	Comparative Drugs (MIC)
Escherichia coli ATCC 25922	Data not available in sources	0.98 - 3.91 [1]	Ciprofloxacin: Highly active [4]

Bacterial Strain	Pipemidic Acid MIC ($\mu\text{g/ml}$)	New Pipemidic Acid Derivatives MIC Range ($\mu\text{g/ml}$)	Comparative Drugs (MIC)
Proteus mirabilis ATCC 12453	Data not available in sources	0.98 - 7.81 [1]	Ciprofloxacin: Highly active [4]
Salmonella typhimurium ATCC 14028	Data not available in sources	0.98 - 7.81 [1]	Ciprofloxacin: Highly active [4]
General Enterobacteriaceae	Active against most [5]	High sensitivity [1]	Nalidixic acid: Variable activity [5]
Pseudomonas aeruginosa	Weak activity [4]	Data not available in sources	Norfloxacin: Improved activity [4]
Gram-positive bacteria	Some activity [3]	Data not available in sources	Ciprofloxacin: Improved activity [4]

Experimental Protocols for Mechanism Study

To experimentally study the mechanism of quinolone antibiotics like **pipemidic acid**, researchers use several key methodologies. The diagram below outlines a general workflow for such an investigation.



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Here are the detailed protocols for the key experiments shown in the workflow:

- **Minimum Inhibitory Concentration (MIC) Determination**

- **Purpose:** To determine the lowest concentration of an antibiotic that prevents visible bacterial growth.
- **Method:** Use a standardized agar or broth dilution method. Serially dilute the antibiotic (e.g., **pipemidic acid**) in growth medium, inoculate with a standardized bacterial inoculum ($\sim 10^4$ CFU), and incubate. The MIC is the lowest concentration with no visible growth [2] [1].
- **Application:** Used to compare the baseline activity of **pipemidic acid** against other quinolones like ciprofloxacin and norfloxacin [5].

- **Selection and Analysis of First-Step Mutants**

- **Purpose:** To identify the primary drug target in bacteria.
- **Method:** Plate a high density of bacteria ($\sim 2 \times 10^8$ CFU) on agar containing a concentration of **pipemidic acid** (or a derivative) at the MIC or slightly higher. After incubation, isolated colonies are purified. The QRDRs of the *gyrA*, *gyrB*, *parC*, and *parE* genes from these mutants are PCR-amplified and sequenced to identify resistance-conferring mutations [2].
- **Interpretation:** If first-step mutants have mutations in *parC* (topoisomerase IV), it suggests topoisomerase IV is the primary target. If mutations are in *gyrA* (DNA gyrase), gyrase is the primary target [2].

- **In Vitro Topoisomerase Assays**

- **Purpose:** To directly measure the drug's effect on enzyme activity.
- **Enzyme Preparation:** Purify recombinant *S. pneumoniae* GyrA, GyrB, ParC, and ParE proteins to over 95% homogeneity [2].
- **Supercoiling Assay (for Gyrase):** Incubate relaxed plasmid DNA with gyrase (GyrA + GyrB), ATP, and the drug. Analyze via agarose gel electrophoresis. Active gyrase supercoils the DNA; inhibition by the drug prevents this conversion [2].
- **Decatenation Assay (for Topo IV):** Use kinetoplast DNA (kDNA), a catenated network. Incubate kDNA with topoisomerase IV (ParC + ParE), ATP, and the drug. Active topo IV decatenates kDNA, releasing individual circles; drug inhibition prevents decatenation [2].

- **DNA Cleavage Assay**

- **Purpose:** To quantify the drug's ability to stabilize the covalent enzyme-DNA "cleavage complex."
- **Method:** Incubate the topoisomerase enzyme (gyrase or topo IV) with supercoiled plasmid DNA and the drug. Introduce a denaturant (like SDS) to trap the cleavage intermediates. Analyze by agarose gel electrophoresis. The intensity of the linear DNA band (formed by a double-strand break) is proportional to the drug's ability to induce cleavage [2].

Historical Context and Evolution

Pipemidic acid represents an important evolutionary step in quinolone antibiotic development.

- **First Generation:** Nalidixic acid, discovered in 1962, had a narrow spectrum, primarily against Enterobacteriaceae [4].
- **Second Generation: Pipemidic acid**, introduced in the 1970s, was a significant improvement. It was synthesized with a piperazine ring, which expanded the spectrum to include weak activity against *Pseudomonas aeruginosa* and improved activity against some Gram-positive bacteria like *Staphylococcus aureus* [4].
- **Fluoroquinolones:** The subsequent addition of a fluorine atom at the C-6 position (creating fluoroquinolones like norfloxacin and ciprofloxacin) led to a dramatic increase in antibacterial potency and a much broader spectrum [4].

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